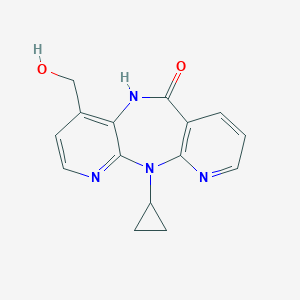
12-Hidroxinevirapina
Descripción general
Descripción
12-Hydroxynevirapine (12-HN) is a synthetic antiretroviral drug used in the treatment of HIV infection. It is the most commonly prescribed antiretroviral drug in the world and is used in combination with other antiretroviral drugs to suppress viral replication. 12-HN is a prodrug, which means that it is converted by the body into an active form, nevirapine, which is then able to inhibit the replication of HIV-1. 12-HN is also known as Viramune, which is the brand name of the drug.
Aplicaciones Científicas De Investigación
Análisis completo de las aplicaciones de 12-Hidroxinevirapina
This compound es un metabolito de Nevirapina, un fármaco antirretroviral utilizado en el tratamiento del VIH. Sus aplicaciones en la investigación científica abarcan varios campos debido a sus propiedades únicas. A continuación, se presenta un análisis detallado de seis aplicaciones distintas, cada una dentro de su campo científico específico.
Farmacocinética y metabolismo de fármacos: This compound es un metabolito clave en la farmacocinética de Nevirapina. Se forma mediante la catálisis de citocromos como CYP3A, CYP2B6, CYP2D6 y CYP3A4 . Comprender su formación y aclaramiento es crucial para optimizar los regímenes de dosificación de Nevirapina, minimizar los efectos secundarios y mejorar los resultados terapéuticos.
Toxicología bioquímica: La naturaleza electrofílica de this compound le permite formar aducto covalente con sitios nucleofílicos en las proteínas. Esta propiedad se utiliza en estudios toxicológicos para investigar los posibles efectos adversos de Nevirapina, como la hepatotoxicidad y las erupciones cutáneas . Identificar biomarcadores de toxicidad es esencial para controlar y gestionar la seguridad de los fármacos.
Biología molecular: En biología molecular, this compound se utiliza para estudiar la modificación covalente de histonas. Se dirige al núcleo nucleofílico y a los residuos C-terminales de las histonas, lo que puede afectar a la estructura de la cromatina y a la expresión génica . Esta aplicación es significativa para comprender los efectos epigenéticos de los fármacos.
Proteómica: Los análisis proteómicos utilizan this compound para identificar sitios de modificación en las histonas. El análisis proteómico ascendente basado en espectrometría de masas ha revelado múltiples sitios de modificación, proporcionando información sobre la interacción entre los fármacos y las proteínas histonas . Esta investigación puede llevar a una mejor comprensión de la acción de los fármacos a nivel de proteínas.
Investigación clínica: En la investigación clínica, la cuantificación de this compound en muestras biológicas como el cabello se utiliza para evaluar la adherencia a largo plazo al tratamiento antirretroviral . Esta aplicación es crucial para garantizar que los pacientes reciban todos los beneficios de su régimen de tratamiento.
Química analítica: Se desarrollan métodos analíticos como la LC-MS/MS para detectar this compound y sus metabolitos relacionados en diversas matrices. Estos métodos son vitales tanto para el control clínico como para la investigación, permitiendo la medición precisa de los niveles de fármacos y metabolitos .
Mecanismo De Acción
Target of Action
12-Hydroxynevirapine is a major oxidative metabolite of Nevirapine , which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 virus infection . The primary target of 12-Hydroxynevirapine, like Nevirapine, is the reverse transcriptase (RT) enzyme of the HIV-1 virus .
Mode of Action
12-Hydroxynevirapine, similar to Nevirapine, binds directly to the RT enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, thereby inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
12-Hydroxynevirapine is involved in the Nevirapine metabolism pathway . It is a metabolite of Nevirapine, which means it is produced during the metabolic breakdown of Nevirapine
Pharmacokinetics
Studies on nevirapine, the parent compound, have shown that concomitant administration of rifampicin increases nevirapine oral clearance (cl/f) by 374% and reduces the absorption rate constant (k a) by almost sixfold . This suggests that the pharmacokinetics of 12-Hydroxynevirapine may be influenced by other drugs and substances in the body.
Result of Action
The molecular and cellular effects of 12-Hydroxynevirapine are likely similar to those of Nevirapine, given that it is a major metabolite of Nevirapine . By inhibiting the RT enzyme, 12-Hydroxynevirapine prevents the replication of the HIV-1 virus, thereby reducing viral load and slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of 12-Hydroxynevirapine are likely influenced by various environmental factors, including the presence of other drugs and substances in the body. For example, the concomitant administration of rifampicin has been shown to significantly affect the pharmacokinetics of Nevirapine
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
12-Hydroxynevirapine interacts with various enzymes and proteins in the body. It is involved in the Nevirapine metabolism pathway . The compound is produced through the in vitro metabolism of Nevirapine by human hepatic microsomal preparations .
Cellular Effects
The cellular effects of 12-Hydroxynevirapine are primarily related to its role as a metabolite of Nevirapine. It is only found in individuals that have used or taken Nevirapine . The metabolite can be bioactivated by sulphotransferases (SULTs) in the liver and skin, yielding reactive species .
Molecular Mechanism
The molecular mechanism of 12-Hydroxynevirapine is linked to its parent compound, Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (nNRTI) with activity against HIV-1 . The metabolite 12-Hydroxynevirapine, however, does not inhibit HIV-2 RT and eukaryotic DNA polymerases .
Temporal Effects in Laboratory Settings
The effects of 12-Hydroxynevirapine change over time in laboratory settings. From single dose to steady state, the metabolic index increased for 3-hydroxynevirapine but decreased for 2-hydroxynevirapine .
Metabolic Pathways
12-Hydroxynevirapine is involved in the Nevirapine metabolism pathway . It is a product of the in vitro metabolism of Nevirapine by human hepatic microsomal preparations .
Transport and Distribution
The transport and distribution of 12-Hydroxynevirapine within cells and tissues are closely related to its role in the Nevirapine metabolism pathway
Subcellular Localization
As a metabolite of Nevirapine, it is likely to be found in the same subcellular locations as its parent compound, primarily in the liver where Nevirapine is metabolized .
Propiedades
IUPAC Name |
2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBABOMFNCVZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158261 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133627-24-4 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








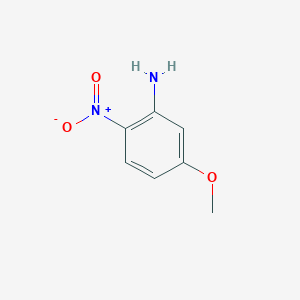

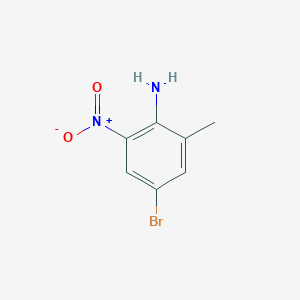

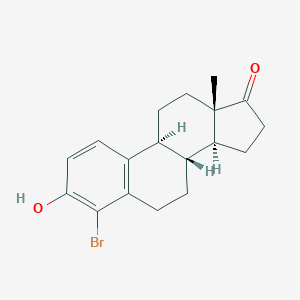


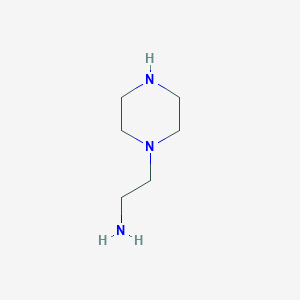
![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)